molecular formula C10H12O4 B2368827 (R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate CAS No. 167820-07-7

(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate

Cat. No.: B2368827
CAS No.: 167820-07-7
M. Wt: 196.202
InChI Key: KFHNZFDETCOCCF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate typically involves the esterification of ®-2-hydroxy-2-(2-methoxyphenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate: The enantiomer of the ®-isomer, which has different biological activities due to its different spatial arrangement.

    Methyl 2-hydroxy-2-phenylacetate: Lacks the methoxy group, leading to different chemical and biological properties.

    Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate: The methoxy group is in a different position, affecting its reactivity and interactions.

Uniqueness

®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.

Biological Activity

(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 282.34 g/mol
  • Chirality : The compound exists as a chiral molecule, with the (R)-enantiomer being the focus of biological evaluations.

The biological activity of this compound is attributed to its interaction with various biological targets. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It can modulate the activity of specific receptors, potentially influencing cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), thereby promoting cell death in malignant tissues.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and HeLa (cervical cancer).
  • IC50 Values : Preliminary studies suggest that the compound displays IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Cell LineIC50 Value (µM)Activity Level
MDA-MB-2315.0High
HT-297.5Moderate
HeLa6.0High

Mechanistic Studies

In vitro studies have demonstrated that this compound can significantly inhibit histone deacetylases (HDACs), which are critical for regulating gene expression related to cell cycle and apoptosis:

  • HDAC Inhibition : Compounds similar to this compound showed a residual activity reduction of 40-75% in HDAC assays, confirming their potential as HDAC inhibitors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Bioavailability : With a molecular weight below 500 g/mol, it is expected to have good bioavailability.
  • Metabolism : The compound can undergo various metabolic transformations including oxidation and reduction, which may affect its biological activity and therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antiproliferative Activity : In a study examining derivatives of methoxy-substituted phenolic compounds, it was found that variations in methoxy group positioning significantly influenced cytotoxicity against cancer cell lines .
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents may enhance its anticancer effects, suggesting potential for combination therapies .

Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHNZFDETCOCCF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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